molecular formula C16H12N4S B2851397 6-phenyl-5-[2-(1H-pyrazol-5-yl)vinyl]imidazo[2,1-b][1,3]thiazole CAS No. 318951-57-4

6-phenyl-5-[2-(1H-pyrazol-5-yl)vinyl]imidazo[2,1-b][1,3]thiazole

Cat. No. B2851397
CAS RN: 318951-57-4
M. Wt: 292.36
InChI Key: YLKIXQUPYKAWAB-VOTSOKGWSA-N
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Description

“6-phenyl-5-[2-(1H-pyrazol-5-yl)vinyl]imidazo[2,1-b][1,3]thiazole” is an organic compound with the molecular formula C16H12N4S . It belongs to the class of organic compounds known as 2,5-disubstituted thiazoles .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring substituted at positions 2 and 5 . Further structural details might be available in crystallographic databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C16H12N4S) and CAS number (318951-57-4) . Additional properties such as melting point, boiling point, and density might be available in chemical databases .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring, a key structural component of the compound, is known for its aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key in its interaction with its targets.

Biochemical Pathways

Compounds containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.

Result of Action

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . This suggests that the compound could have similar effects.

Action Environment

It is known that thiazole is a clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12 . These properties could be influenced by environmental conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-phenyl-5-[2-(1H-pyrazol-5-yl)vinyl]imidazo[2,1-b][1,3]thiazole in lab experiments is its potential use in medicinal chemistry. It has shown promising results in various biological assays and has the potential to be developed into a therapeutic agent. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 6-phenyl-5-[2-(1H-pyrazol-5-yl)vinyl]imidazo[2,1-b][1,3]thiazole. One direction is to investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail to better understand how it exerts its biological activity. Additionally, the compound can be modified to improve its solubility and potency, which can lead to the development of more effective therapeutic agents. Finally, more studies are needed to investigate the safety and toxicity of the compound before it can be developed into a drug for human use.
Conclusion:
This compound is a heterocyclic compound that has shown promising results in various biological assays. It has the potential to be developed into a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and bacterial infections. However, more studies are needed to investigate its safety and toxicity before it can be developed into a drug for human use.

Synthesis Methods

Several methods have been reported for the synthesis of 6-phenyl-5-[2-(1H-pyrazol-5-yl)vinyl]imidazo[2,1-b][1,3]thiazole. One of the most commonly used methods is the condensation reaction between 2-(1H-pyrazol-5-yl)acetaldehyde and 2-aminothiophenol in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified through recrystallization or column chromatography.

Scientific Research Applications

6-phenyl-5-[2-(1H-pyrazol-5-yl)vinyl]imidazo[2,1-b][1,3]thiazole has been extensively studied for its potential use in medicinal chemistry. It has shown promising results in various biological assays, including anti-inflammatory, anti-cancer, and anti-bacterial activities. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial properties against various strains of bacteria. Furthermore, it has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

6-phenyl-5-[(E)-2-(1H-pyrazol-5-yl)ethenyl]imidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4S/c1-2-4-12(5-3-1)15-14(7-6-13-8-9-17-19-13)20-10-11-21-16(20)18-15/h1-11H,(H,17,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKIXQUPYKAWAB-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=CC4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=C/C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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